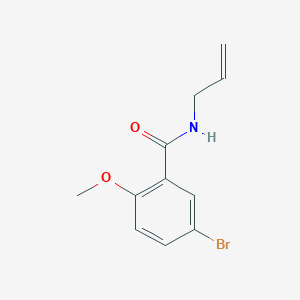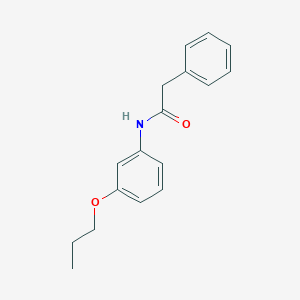
N-methyl-3-(propanoylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-(propanoylamino)benzamide, also known as NMPB, is a chemical compound that belongs to the class of benzamides. It has been widely used in scientific research for its various applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
N-methyl-3-(propanoylamino)benzamide acts by binding to specific GPCRs and modulating their activity. The exact mechanism of action depends on the specific receptor being targeted. For example, N-methyl-3-(propanoylamino)benzamide has been shown to act as an agonist for the dopamine D2 receptor, leading to increased intracellular cAMP levels and downstream signaling. On the other hand, N-methyl-3-(propanoylamino)benzamide can also act as an antagonist for the histamine H3 receptor, inhibiting the release of histamine and other neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-3-(propanoylamino)benzamide depend on the specific GPCR being targeted. For example, N-methyl-3-(propanoylamino)benzamide has been shown to modulate dopamine signaling in the brain, leading to effects on motor activity, mood, and reward. N-methyl-3-(propanoylamino)benzamide has also been shown to modulate histamine signaling, leading to effects on sleep, wakefulness, and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-3-(propanoylamino)benzamide in lab experiments is its selectivity for specific GPCRs. This allows researchers to study the specific effects of these receptors without interfering with other signaling pathways. However, one limitation of using N-methyl-3-(propanoylamino)benzamide is its potential off-target effects, which can complicate data interpretation. Additionally, the effects of N-methyl-3-(propanoylamino)benzamide may be influenced by factors such as dose, route of administration, and species differences.
Direcciones Futuras
There are many potential future directions for research involving N-methyl-3-(propanoylamino)benzamide. One area of interest is the development of more selective and potent N-methyl-3-(propanoylamino)benzamide analogs, which could be used to study specific GPCRs with greater precision. Another area of interest is the use of N-methyl-3-(propanoylamino)benzamide in combination with other tools, such as optogenetics or chemogenetics, to study the function of specific neural circuits. Finally, N-methyl-3-(propanoylamino)benzamide could be used to study the role of GPCRs in various disease states, such as Parkinson's disease or schizophrenia.
Métodos De Síntesis
The synthesis of N-methyl-3-(propanoylamino)benzamide involves the reaction of 3-aminobenzoic acid with methyl isobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with N-methyl-2-aminoethanol to yield N-methyl-3-(propanoylamino)benzamide. The purity of N-methyl-3-(propanoylamino)benzamide can be further improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-methyl-3-(propanoylamino)benzamide has been widely used in scientific research as a tool to study the function of G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane proteins that play important roles in various physiological processes, including sensory perception, neurotransmission, and hormone regulation. N-methyl-3-(propanoylamino)benzamide can act as a selective agonist or antagonist for specific GPCRs, allowing researchers to study the signaling pathways and downstream effects of these receptors.
Propiedades
Nombre del producto |
N-methyl-3-(propanoylamino)benzamide |
|---|---|
Fórmula molecular |
C11H14N2O2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
N-methyl-3-(propanoylamino)benzamide |
InChI |
InChI=1S/C11H14N2O2/c1-3-10(14)13-9-6-4-5-8(7-9)11(15)12-2/h4-7H,3H2,1-2H3,(H,12,15)(H,13,14) |
Clave InChI |
QVNXLIOIEOOSMW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC |
SMILES canónico |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)
![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)

![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)
![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)

![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
![N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)
![N-[2-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B268638.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-furamide](/img/structure/B268642.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B268647.png)